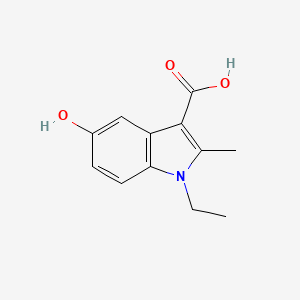

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

Description

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by distinct functional groups at positions 1 (ethyl), 2 (methyl), 3 (carboxylic acid), and 5 (hydroxy). Indole derivatives are widely studied for their roles as plant auxins, enzyme inhibitors, and intermediates in drug synthesis . The unique substitution pattern of this compound may influence its physicochemical properties, such as solubility, acidity, and binding affinity, compared to other indole analogs.

Properties

IUPAC Name |

1-ethyl-5-hydroxy-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-13-7(2)11(12(15)16)9-6-8(14)4-5-10(9)13/h4-6,14H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNAAGGKSUKFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include ethyl-substituted phenylhydrazine and a suitable aldehyde or ketone .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns, highlighting differences in functional groups and positions:

Key Observations:

Positional Effects :

- The 3-carboxylic acid group in the target compound contrasts with 2-carboxylic acid derivatives (e.g., 5-Chloro-3-propyl-1H-indole-2-carboxylic acid), which may alter hydrogen-bonding interactions in biological systems .

- The 5-hydroxy substituent distinguishes it from 5-chloro (e.g., ) or 5-methoxy analogs (e.g., ), impacting electron-withdrawing/donating properties and acidity .

2-methyl substitution is rare in literature analogs, suggesting unique steric effects on molecular recognition.

Functional Group Variations :

- Ester vs. Carboxylic Acid : Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate () features an ester group at position 3, which is hydrolyzable to the carboxylic acid form, a common strategy in prodrug design .

Biological Activity

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS number 38189-61-6) is a compound belonging to the indole family, which has attracted attention due to its potential biological activities. This article focuses on its biological activity, particularly its role as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme involved in inflammatory processes. The compound's structure, synthesis, and various biological effects will be discussed, supported by data tables and relevant research findings.

The molecular formula of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is , with a molecular weight of approximately 219.24 g/mol. It has a melting point range of 205-208 °C and a boiling point of 406.7 °C at 760 mmHg, with a density of 1.282 g/cm³.

Research indicates that 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid functions primarily as an inhibitor of 5-lipoxygenase (5-LO). This inhibition is crucial in modulating inflammatory responses, suggesting potential therapeutic applications in conditions characterized by excessive inflammation, such as asthma and arthritis.

Anti-inflammatory Activity

The compound has been shown to exhibit significant anti-inflammatory properties through its action on the 5-LO pathway. In vitro studies have demonstrated that it can effectively reduce leukotriene synthesis, which is pivotal in inflammatory processes.

Anticancer Effects

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, similar indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with structurally related compounds is presented below:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | 7598-91-6 | C12H13NO3 | Inhibitor of 5-lipoxygenase |

| Ethyl 1-Ethyl-5-hydroxy-2-methylindole-3-carboxylate | 49742-74-7 | C14H17NO3 | Potential anti-inflammatory |

| Ethyl 5-hydroxyindole | Not specified | C10H11NO2 | Neuroactive properties |

This table highlights the variations in biological activities among similar compounds, emphasizing the unique properties of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds:

- Inhibition of Leukotriene Synthesis : A study demonstrated that certain indole derivatives significantly inhibited leukotriene production in human leukocytes, supporting their use in managing inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research investigating the cytotoxic effects of various indole derivatives showed promising results against A549 lung cancer cells, with some compounds achieving over 50% inhibition at specific concentrations .

- Neuroprotective Effects : Other studies have suggested that indole derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Hydrolysis of ethyl ester precursors under alkaline conditions is a common approach. For example, refluxing ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate with NaOH in ethanol (3.8 mL 3N NaOH per 1.9 mmol substrate) followed by acidification with HCl to pH 2 yields carboxylic acid derivatives . TLC (30% ethyl acetate in hexane) monitors reaction progress. Optimize temperature (reflux vs. room temperature) and solvent polarity to improve yield.

Q. How should researchers validate the purity and structural identity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substituent positions via 1H/13C NMR (e.g., ethyl group δ ~1.2–1.5 ppm, hydroxy proton δ ~5–6 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₅NO₃: 233.1 g/mol) .

- Melting Point : Compare with literature values if available (e.g., similar indoles melt at 199–223°C) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationships (SAR) of derivatives of this compound?

- Approach :

- Functional Group Modifications : Replace the ethyl group with cyclopentyl (as in ) or introduce halogen substituents to study solubility and bioactivity .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., COX-2, PTP1B) using in vitro assays. For example, indole-3-carboxylic acid derivatives in showed activity as allosteric modulators .

- Computational Modeling : Perform molecular docking to predict binding affinities to targets like serotonin receptors or kinases .

Q. How can conflicting data on physicochemical properties (e.g., solubility, stability) be resolved?

- Troubleshooting :

- Solubility : Use shake-flask method with buffered solutions (pH 1–7.4) and quantify via UV-spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If decomposition occurs, identify products via LC-MS .

- Polymorphism : Perform X-ray crystallography or DSC to detect hydrate/anhydrate forms affecting melting points .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

- Protocol :

- Liver Microsome Assays : Incubate compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent depletion via LC-MS/MS .

- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k) to compare metabolic rates across species.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar indole derivatives?

- Resolution Steps :

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Validate Purity : Ensure compounds are >95% pure via orthogonal methods (NMR, HPLC).

- Replicate Key Studies : Reproduce conflicting data in triplicate to confirm reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.